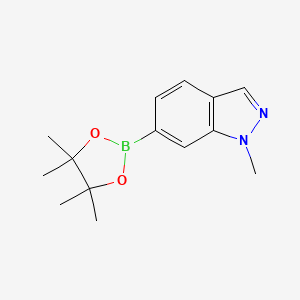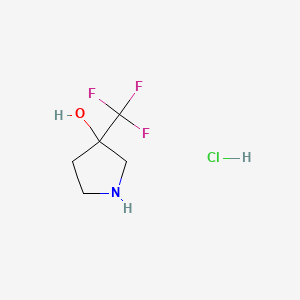
3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1334147-81-7 . It has a molecular weight of 191.58 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of “3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride” is C5H9ClF3NO . The InChI code is 1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H . The Canonical SMILES is C1CNCC1(C(F)(F)F)O.Cl .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 191.58 g/mol . The exact mass and monoisotopic mass are 191.0324761 g/mol . The topological polar surface area is 32.3 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Synthesis of Fluorinated Pyrrolidines
A trifluoromethylated azomethine ylide precursor facilitates the preparation of fluorinated pyrrolidine building blocks, highlighting the compound's role in synthesizing fluorinated organic molecules with potential applications in medicinal chemistry and material science (Tran et al., 2012).
Ring Contraction Techniques
Research demonstrates the use of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride in ring contraction processes to synthesize 2-substituted 2-(Trifluoromethyl)pyrrolidines, providing a method to incorporate a quaternary center at the C2 position of pyrrolidines (Feraldi‐Xypolia et al., 2015).
Asymmetric Synthesis
An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence using 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride leads to the asymmetric synthesis of pyrrolidine derivatives, illustrating its utility in creating compounds with multiple stereogenic centers (Zhi et al., 2016).
Synthesis of Borylated Pyrrolidines
Demonstrated is the scalable synthesis of 3-borylated pyrrolidines via 1,3-dipolar cycloaddition, showcasing the compound's versatility in synthesizing pyrrolidines with diverse substitution patterns for further chemical transformations (Liashuk et al., 2022).
Medicinal Chemistry and Organocatalysis
Chiral Organocatalysis
The compound plays a role in chiral organocatalysis for asymmetric Michael addition reactions, showcasing its potential in synthesizing enantioselective molecules (Yan-fang, 2008).
Electrochemical Properties
Research into fulleropyrrolidines containing the trifluoromethyl group synthesized via 1,3-dipolar cycloaddition reaction reveals insights into their optical and electrochemical properties, suggesting applications in photovoltaic materials (Li et al., 2012).
Synthesis of Functionalized Heterocycles
The compound is used in the synthesis of α-CF3 substituted, epoxide-fused heterocycles, offering a method to access valuable heterocyclic building blocks with high diastereoselectivity (Fritz et al., 2012).
Cycloaddition Reactions
Demonstrated is the use in cycloaddition reactions for the synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, highlighting its application in creating structurally diverse spirocyclic oxindoles (You et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSEILRWZMZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1334147-81-7 |
Source


|
| Record name | 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

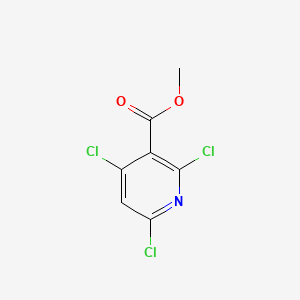
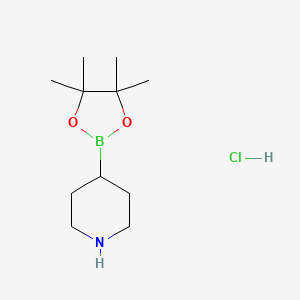

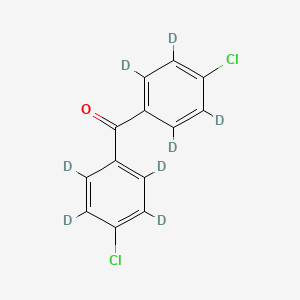
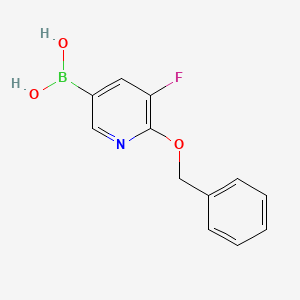

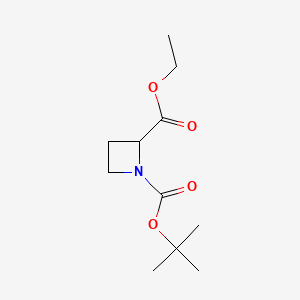
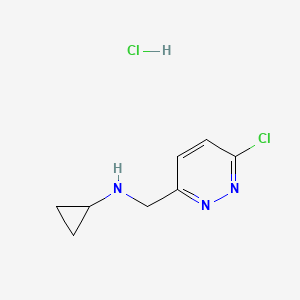
![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)
